2-(Methylthio)benzylamine
Overview
Description
Mechanism of Action
Target of Action
Benzylamine, a related compound, has been found to interact with enzymes such as trypsin . The 2nd position of benzothiazole, a similar structure, is known to be an active site in pharmaceutical chemistry .
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
Benzothiazole derivatives, which share a similar structure, have been found to have numerous biological applications, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Benzothiazole derivatives, which share a similar structure, have been found to have numerous biological applications, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which is used in the synthesis of similar compounds, is influenced by a combination of mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methylthio)benzylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloromethylthiobenzene with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)benzylamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Methylthio)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(Methylthio)phenylamine
- 2-(Methylthio)aniline
- 2-(Methylthio)benzyl alcohol
Comparison: 2-(Methylthio)benzylamine is unique due to the presence of both the methylthio group and the benzylamine structure. This combination imparts distinct chemical properties, such as increased nucleophilicity and potential for diverse chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEJLBIEESKJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371742 | |
Record name | 2-(Methylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56004-83-2 | |
Record name | 2-(Methylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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